molecular formula C₂¹³C₆H₈Cl₃N₃O₄S₂ B1151140 Trichlormethiazide-13C6

Trichlormethiazide-13C6

Cat. No.: B1151140
M. Wt: 386.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichlormethiazide-13C6 is a stable, carbon-13 labeled isotope of Trichlormethiazide, a thiazide diuretic. With a molecular formula of C₂¹³C₆H₈Cl₃N₃O₄S₂ and a molecular weight of 386.610 g/mol, this compound is supplied as a solid and should be stored in a cool, dry, well-ventilated area in a tightly closed container . This compound is primarily used as an analytical standard for High-Performance Liquid Chromatography (HPLC) and in the research and development of pharmaceuticals . It serves as a critical internal standard for the precise quantification and metabolic study of its non-labeled counterpart in bioanalytical assays. The incorporation of the 13C6 label allows for accurate tracing and distinguishes the compound from the natural form in complex matrices. The parent molecule, Trichlormethiazide, is a sulfonamide-derived diuretic that inhibits the Na+-Cl- cotransporter in the distal convoluted tubule of the kidney, promoting the excretion of sodium, chloride, and water . It is used therapeutically to manage edema and hypertension . Researchers utilize this compound to investigate this mechanism of action and the drug's pharmacokinetic profile with high specificity. Please kindly note that our products and services are for research use only.

Properties

Molecular Formula

C₂¹³C₆H₈Cl₃N₃O₄S₂

Molecular Weight

386.61

Synonyms

3-Dichloromethyl-6-chloro-7-sulfamoyl-3,4-dihydro-1,2,4-benzo-13C6-thiadiazine-1,1-dioxid;  3-Dichloromethyl-6-chloro-7-sulfamyl-3,4-dihydro-1,2,4-benzo-13C6-thiadiazine 1,1-Dioxide;  3-Dichloromethylhydrochlorothiazide-13C6;  6-Chloro-3-(dichloromethyl

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of Trichlormethiazide 13c6

Precursor Selection and Chemical Transformations for Site-Specific 13C-Labeling

The synthesis of Trichlormethiazide-13C6 necessitates the strategic incorporation of six Carbon-13 atoms into the benzothiadiazine core structure. A plausible and efficient synthetic approach involves starting with a commercially available or custom-synthesized 13C-labeled precursor that contains the benzene (B151609) ring fully substituted with Carbon-13. A key starting material for such a synthesis would be 5-chloro-2,4-disulfamoylaniline-(phenyl-13C6).

The general synthetic pathway to Trichlormethiazide (B1682463) involves the condensation of a 2,4-disulfamoylaniline derivative with an appropriate aldehyde. In the case of Trichlormethiazide, this aldehyde is dichloromethyl aldehyde or a synthetic equivalent. The site-specific labeling with 13C6 in the benzene ring ensures that the core scaffold of the resulting Trichlormethiazide molecule is uniformly labeled.

Key Chemical Transformations:

Chlorosulfonation of a 13C6-labeled aniline (B41778) derivative: The synthesis would likely commence with aniline-(phenyl-13C6) which is then subjected to chlorosulfonation to introduce the two sulfonyl chloride groups required for the formation of the sulfonamide functionalities.

Amination: The resulting disulfonyl chloride is then treated with ammonia (B1221849) to yield 5-chloro-2,4-disulfamoylaniline-(phenyl-13C6).

Condensation and Cyclization: The final key step is the condensation of the 13C6-labeled disulfamoylaniline with dichloromethyl aldehyde (or a suitable precursor) to form the dihydrobenzothiadiazine ring system of this compound.

This synthetic strategy is advantageous as it introduces the isotopic label at an early stage, ensuring its incorporation into the final product. The subsequent chemical transformations are well-established reactions for the synthesis of thiazide diuretics.

PrecursorLabeling PositionRationale for Selection
Aniline-(phenyl-13C6)Benzene RingCommercially available labeled starting material, allows for early incorporation of the 13C6 label.
5-chloro-2,4-disulfamoylaniline-(phenyl-13C6)Benzene RingA key intermediate that directly leads to the desired benzothiadiazine scaffold.
Dichloromethyl aldehydeUnlabeledThe C1 side chain is typically not the focus of labeling for metabolic stability studies of the core structure.

Isotopic Enrichment Methodologies for Carbon-13 Incorporation

The primary methodology for achieving high isotopic enrichment in this compound relies on the use of a starting material with a very high percentage of Carbon-13. The isotopic purity of the final product is directly dependent on the isotopic purity of the initial labeled precursor.

Methods for Carbon-13 Incorporation:

Use of Highly Enriched Starting Materials: The most straightforward approach is to procure or synthesize a precursor, such as aniline-(phenyl-13C6), with an isotopic enrichment of ≥98%. This ensures that the resulting this compound will also have a high degree of labeling.

The choice of methodology is often a balance between the cost and availability of the labeled starting materials and the complexity of the synthetic route. For a molecule like this compound, where the label is in the stable aromatic ring, starting with a highly enriched precursor is the preferred and more efficient method.

Optimization of Radiochemical Yield and Isotopic Purity

Strategies for Optimization:

Reaction Condition Screening: A thorough investigation of reaction parameters such as solvent, temperature, reaction time, and stoichiometry of reagents is crucial to maximize the chemical yield of each synthetic step. nih.govacs.org The use of modern techniques like design of experiments (DoE) can facilitate this optimization process.

Purification Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for the purification of the final labeled product. acs.org It allows for the separation of this compound from any unlabeled or partially labeled impurities, as well as from other reaction byproducts.

Analytical Verification: The isotopic purity and enrichment of the final compound must be rigorously verified. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine the percentage of 13C incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, provides detailed structural information and confirms the position of the labels.

ParameterOptimization ApproachAnalytical Technique
Chemical YieldScreening of solvents, temperatures, and catalysts.HPLC, LC-MS
Isotopic PurityUse of highly enriched starting materials and efficient purification.HRMS, NMR
Chemical PurityPreparative HPLC and crystallization.HPLC, NMR, Elemental Analysis

Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, pilot-plant or manufacturing scale presents a unique set of challenges, particularly for isotopically labeled compounds where the starting materials are often expensive. globalchemlab.org

Key Considerations for Scale-Up:

Process Safety and Handling: While Carbon-13 is not radioactive, the chemical reagents and solvents used in the synthesis may be hazardous. A thorough safety assessment is required before scaling up the process.

Cost-Effectiveness: The cost of the 13C-labeled starting materials is a significant factor. The synthetic route must be designed to be as efficient as possible to minimize waste and maximize the yield of the final product.

Equipment and Infrastructure: The equipment used for scale-up must be appropriate for the reaction conditions and the quantities of materials being handled. This may include larger reaction vessels, specialized filtration and drying equipment, and automated control systems.

Regulatory Compliance: If the this compound is intended for use in clinical studies, its synthesis must be conducted in compliance with Good Manufacturing Practices (GMP) to ensure its quality, purity, and identity.

The successful scale-up of this compound synthesis requires a multidisciplinary approach, involving synthetic chemists, analytical scientists, process engineers, and quality assurance professionals. Careful planning and optimization at each stage are essential to ensure a robust and reproducible manufacturing process.

Advanced Spectroscopic and Chromatographic Characterization of Trichlormethiazide 13c6

High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of SIL compounds like Trichlormethiazide-13C6. It provides the mass accuracy required to differentiate the labeled compound from its unlabeled counterpart and to confirm its elemental composition. When coupled with chromatographic techniques, HRMS offers unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for the analysis of thiazide diuretics in biological matrices such as urine and plasma. researchgate.netwaters.com The technique combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS analysis, this compound exhibits nearly identical chromatographic behavior to the unlabeled trichlormethiazide (B1682463), meaning they co-elute from the LC column. nih.gov This co-elution is a critical characteristic for an ideal internal standard, as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement during analysis. nih.govscispace.com The mass spectrometer then readily distinguishes between the two compounds based on their mass-to-charge (m/z) ratio. The molecular weight of this compound is 6 Daltons (Da) higher than the unlabeled compound due to the replacement of six 12C atoms with 13C atoms. This mass difference is easily resolved by modern mass spectrometers. nih.gov

LC-MS methods for diuretics often utilize reversed-phase chromatography with C18 columns and mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as formic acid or ammonium (B1175870) acetate, to ensure efficient ionization. researchgate.netnih.govnih.gov Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode for acidic molecules like thiazides. researchgate.netwaters.com

Table 1: Hypothetical LC-MS Parameters for this compound Analysis

ParameterValue
LC Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray (ESI-)
Monitored Ion (Unlabeled) m/z 378.9
Monitored Ion (13C6-labeled) m/z 384.9

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound and Related Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of diuretics, though it often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govscirp.org For thiazides like trichlormethiazide and its 13C6-labeled analogue, derivatization, such as methylation or trimethylsilylation (TMS), is typically necessary before injection into the GC system. mdpi.com

GC-MS is particularly useful for separating complex mixtures and can provide excellent chromatographic resolution. nih.gov The analysis of this compound and its potential metabolites by GC-MS would follow similar principles to LC-MS. nih.gov After derivatization, the labeled compound and its unlabeled counterpart would exhibit very similar retention times but would be differentiated by their mass spectra. nih.gov GC-MS is also well-suited for metabolic studies, where the stable isotope label can be used to trace the metabolic fate of the parent drug. nih.govresearchgate.net The fragmentation patterns generated by electron ionization (EI) in GC-MS provide rich structural information that can help identify metabolites. ojp.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Labeling Pattern Elucidation

Tandem mass spectrometry (MS/MS), also known as MS², is an indispensable tool for confirming the chemical structure of an analyte and elucidating the position of isotopic labels. ojp.govuab.edu In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. uab.edunih.gov

The fragmentation pattern of this compound is expected to be identical to that of unlabeled trichlormethiazide, but the m/z of the fragment ions containing the 13C-labeled portion of the molecule will be shifted by the corresponding mass difference. researchgate.net For this compound, where the six labeled carbons are in the benzothiadiazine ring structure, any fragment ion that retains this labeled core will exhibit a mass shift of +6 Da. This provides definitive evidence of the labeling pattern and confirms that the labels are retained in the core structure of the molecule. This technique is crucial for validating the identity and structural integrity of the SIL standard. frontiersin.orgrsc.org

Table 2: Predicted MS/MS Transitions for Trichlormethiazide and this compound (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Major Product Ion 1 (m/z)Major Product Ion 2 (m/z)
Trichlormethiazide378.9298.9204.9
This compound384.9304.9210.9

Note: Product ion masses are hypothetical and based on expected fragmentation pathways of the benzothiadiazine core.

Isotope Ratio Mass Spectrometry (IRMS) for Precise 13C/12C Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with extremely high precision. pnas.org While conventional mass spectrometry is sufficient for differentiating between labeled and unlabeled compounds, IRMS is employed when the exact isotopic enrichment (i.e., the precise 13C/12C ratio) of the labeled material needs to be determined. researchgate.netnih.gov

The sample is typically combusted to CO2 gas, which is then introduced into the IRMS instrument. The instrument measures the ratio of 13CO2 to 12CO2, allowing for a very accurate determination of the 13C abundance. pnas.org The results are often expressed in the delta (δ) notation (δ13C) in parts per mil (‰) relative to an international standard. pnas.orgnih.gov For a highly enriched compound like this compound, IRMS can verify that the isotopic enrichment meets the required specifications for its use as a quantitative standard, ensuring the accuracy of isotope dilution assays. jamstec.go.jp

Quantitative Analysis of this compound as an Internal Standard

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, most commonly using the isotope dilution mass spectrometry (IDMS) approach with LC-MS/MS. scispace.comresearchgate.net Stable isotope-labeled internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte being measured. nih.govscispace.com

In this method, a known quantity of this compound is added to each biological sample (e.g., plasma or urine) before sample preparation and extraction. rsc.org Because the SIL-IS and the native analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or matrix-induced signal variation affects both compounds equally. scispace.comnih.gov The concentration of the unlabeled trichlormethiazide in the sample is then determined by calculating the ratio of the peak area of the analyte to the peak area of the IS. nih.govfrontiersin.org This ratio is compared to a calibration curve generated from standards with known concentrations of the analyte and a fixed concentration of the IS. nih.govnih.gov This approach significantly improves the accuracy, precision, and robustness of the quantitative assay. scispace.comrsc.org

Table 3: Example Calibration Data for Trichlormethiazide using this compound as an Internal Standard

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,520150,5000.010
5.07,650151,2000.051
20.030,800152,0000.203
50.075,900151,5000.501
100.0153,000152,1001.006

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Labeling Site Verification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. vtt.fi For isotopically labeled compounds, NMR is the definitive method for verifying the exact location of the isotopic labels within the molecular structure. nih.gov

While the 1H NMR spectrum of this compound would be very similar to its unlabeled counterpart, the 13C NMR spectrum is dramatically different. The natural abundance of 13C is only about 1.1%, resulting in weak signals in a standard 13C NMR spectrum. frontiersin.org In this compound, the six labeled carbon atoms are nearly 100% 13C-enriched, which leads to a massive enhancement of their corresponding signals in the 13C NMR spectrum. vtt.fi This allows for unambiguous assignment of the labeled positions. nih.gov

Solution-State 13C NMR Spectroscopy for Resonance Assignment and Connectivity

Solution-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon framework of organic molecules. For this compound, this technique is particularly informative due to the isotopic enrichment of the aromatic ring.

In a standard 13C NMR spectrum of unlabeled Trichlormethiazide, the signals corresponding to the eight carbon atoms would appear with intensities dictated by their relaxation times and nuclear Overhauser effects. However, for this compound, the six carbon atoms of the benzothiadiazine core would exhibit significantly enhanced signal intensity compared to the two unlabeled carbons (the dichloromethyl and the C3 carbon of the heterocyclic ring). This selective enhancement unequivocally confirms the position of the isotopic labels.

The primary goal of the analysis is the unambiguous assignment of each 13C resonance to a specific carbon atom in the molecule. While specific, experimentally derived 13C chemical shift data for Trichlormethiazide is not widely published, assignments can be predicted based on established chemical shift ranges for similar functional groups and substitution patterns on a benzothiadiazine scaffold. The electron-withdrawing nature of the chloro, sulfonamide, and sulfonyl groups, along with the influence of the dihydrothiazine ring, dictates the chemical environment and thus the resonance frequency of each carbon.

The 13C6 labeling is instrumental in confirming connectivity. The presence of adjacent 13C nuclei gives rise to 13C-13C spin-spin coupling (J-coupling), which can be observed as splitting in a high-resolution 1D spectrum or, more commonly, through specialized 2D NMR experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment). These couplings provide direct evidence of the carbon-carbon bond network within the aromatic and fused ring system, allowing for a definitive assignment of the labeled core structure.

Table 1: Predicted 13C NMR Chemical Shift Ranges for Trichlormethiazide Carbons Note: These are estimated ranges based on general principles. The 13C6 labeled carbons would exhibit significantly higher signal intensity.

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C(Cl)Aromatic, attached to Cl130 - 140
C(S)Aromatic, attached to SO2N135 - 145
C(H)Aromatic, attached to H120 - 130
C(SO2N)Aromatic, attached to SO2N140 - 150
C(NH)Aromatic, attached to NH125 - 135
C(C-SO2)Aromatic, attached to C-SO2130 - 140
C3Aliphatic, attached to N, N, CH(Cl)265 - 75
CH(Cl)2Aliphatic, attached to C3, Cl, Cl70 - 80

Solid-State 13C NMR Spectroscopy for Polymorphism and Solid-Form Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the physicochemical properties of crystalline and amorphous solids. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment, molecular conformation, and intermolecular interactions within the crystal lattice. This makes it an ideal tool for studying polymorphism—the ability of a compound to exist in two or more different crystal structures.

The crystal structure of racemic Trichlormethiazide has been determined, revealing an intricate network of hydrogen bonds and other intermolecular interactions. thermofisher.com Different crystalline forms, or polymorphs, would possess distinct arrangements of molecules in their unit cells. These differences in molecular packing and conformation lead to non-equivalent magnetic environments for the carbon nuclei, resulting in measurable changes in 13C chemical shifts. researchgate.net

In a 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiment on this compound, each crystallographically unique carbon atom in the asymmetric unit would produce a distinct resonance. If a different polymorph were present, a second set of peaks would appear, with chemical shifts differing from the first form. The six labeled carbons would provide a high-sensitivity fingerprint of the benzothiadiazine core's environment, making ssNMR particularly effective for detecting and quantifying different solid forms. The technique can distinguish between true polymorphs, solvates, or hydrates, as the inclusion of solvent molecules into the crystal lattice dramatically alters the local environment and the resulting ssNMR spectrum. nih.gov

Advanced Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Labeled Carbon Environments

Two-dimensional (2D) NMR techniques are essential for definitively establishing molecular structure by correlating different nuclei through chemical bonds. For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful.

The HSQC experiment maps correlations between protons and the carbon atoms to which they are directly attached (one-bond 1H-13C correlations). americanlaboratory.com In an HSQC spectrum of this compound, a cross-peak would appear for each C-H bond. This would allow for the direct assignment of the protons on the aromatic ring to their corresponding 13C-labeled carbons, as well as the proton on C3 to its carbon and the dichloromethyl proton to its carbon. The high intensity of the signals from the labeled carbons would make these correlations exceptionally clear.

The HMBC experiment detects longer-range correlations, typically over two or three bonds (2JCH and 3JCH). americanlaboratory.commdpi.com This technique is crucial for piecing together the molecular skeleton by connecting atoms that are not directly bonded. For this compound, HMBC would reveal correlations from:

The N-H protons to adjacent labeled carbons (C4a, C8a).

The aromatic protons to other labeled carbons two and three bonds away.

The C3 proton to the dichloromethyl carbon and to carbons within the aromatic ring.

Complementary Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the standard for the separation, identification, and quantification of pharmaceutical compounds. Method development for Trichlormethiazide typically involves optimizing parameters to achieve a symmetric peak shape, adequate retention, and good resolution from any impurities or other active ingredients.

Reversed-phase HPLC is the most common mode used for thiazide diuretics. This involves a nonpolar stationary phase (typically C18) and a polar mobile phase. Method development focuses on adjusting the mobile phase composition (e.g., the ratio of aqueous buffer to an organic modifier like acetonitrile or methanol), the pH of the buffer, column temperature, and flow rate. The goal is to find conditions that provide reliable and reproducible results. For Trichlormethiazide, UV detection is commonly employed, with wavelengths around 225 nm or 270 nm often selected for optimal sensitivity. thermofisher.comhplc.eujst.go.jp

The use of this compound as an internal standard in a quantitative HPLC assay is a key application. Since its chemical properties are virtually identical to the unlabeled analyte, it co-elutes under standard HPLC conditions. However, when coupled with a mass spectrometer (LC-MS), the mass difference of 6 Da allows for its distinct detection, providing a highly accurate method for quantification by correcting for variations in sample preparation and injection volume.

Table 2: Example HPLC Method Parameters for Thiazide Diuretic Analysis

ParameterCondition 1Condition 2
Column C18, 5 µm, 150 x 4.6 mmPolymer Column
Mobile Phase Acetonitrile : Water : Triethylamine (pH 3.0)30% Acetonitrile in Phosphate Buffer (pH 3)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/minNot Specified
Detection UV at 260 nmUV at 225 nm
Reference jst.go.jp thermofisher.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which operate at much higher pressures than traditional HPLC systems. The primary advantages of UHPLC are significantly increased speed and resolution. thermofisher.comwaters.com The smaller particle size leads to higher separation efficiency, allowing for the use of shorter columns or higher flow rates without a loss of resolution, dramatically reducing analysis times.

For the analysis of Trichlormethiazide, converting an HPLC method to a UHPLC method can shorten run times from over 10 minutes to less than 2 minutes. americanlaboratory.com This is particularly advantageous in high-throughput environments such as quality control laboratories or in the analysis of large batches of clinical samples. The enhanced resolution can also be beneficial for separating Trichlormethiazide from closely related impurities or other diuretics in combination formulations. waters.com

The development of a UHPLC method follows similar principles to HPLC, involving the optimization of mobile phase, gradient, and temperature. However, the instrumentation must be capable of handling the high backpressures generated. The fast elution of sharp peaks in UHPLC requires detectors with high data acquisition rates to accurately define the chromatographic peak.

Table 3: Example UHPLC Method Parameters for Thiazide Diuretic Analysis

ParameterCondition 1Condition 2
Column ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mmZorbax® SB-C18, 1.8 µm, 50 mm x 2.1 mm
Mobile Phase A: 0.01% Formic Acid in WaterB: AcetonitrileAcetonitrile : Water : Triethylamine (17:83:0.2, v/v)
Elution Mode GradientIsocratic
Flow Rate Not Specified0.9 mL/min
Total Run Time ~4 minutes~1 minute
Detection MS/MSUV at 225 nm
Reference waters.com tandfonline.com

Applications of Trichlormethiazide 13c6 in Mechanistic and Pathway Elucidation Studies

Metabolic Tracing and Flux Analysis in In Vitro Systems

Investigation of Carbon Flow in Cellular Metabolism (e.g., microbial, mammalian cell lines)

No studies are available that use Trichlormethiazide-13C6 to investigate carbon flow in cellular systems.

Elucidation of Enzyme-Catalyzed Reaction Mechanisms Using Isotope Effects

There is no published research on the use of this compound to study enzyme-catalyzed reaction mechanisms or kinetic isotope effects.

Identification of Novel Metabolic Intermediates and Pathways

No literature exists describing the use of this compound for the identification of new metabolites or metabolic pathways.

Mechanistic Studies in Ex Vivo Organ Models and Animal Models

Real-Time Monitoring of Metabolic Processes in Isolated Organs (e.g., perfused liver)

There are no documented studies of this compound being used in ex vivo perfused organ models.

Tracking Biotransformation Pathways in Animal Models (e.g., rodent, canine studies)

Research on the biotransformation of Trichlormethiazide (B1682463) in animal models has not reported the use of the 13C6-labeled variant for pathway tracking.

Investigation of Transporter and Enzyme Interactions with Labeled Trichlormethiazide

The interaction of a drug with cellular transporters and metabolic enzymes is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an ideal tracer for investigating these interactions with high precision.

In such studies, researchers would use in vitro systems, such as cells engineered to express specific transporter proteins like Organic Anion Transporters (OAT1 and OAT3), which are crucial for the renal secretion of thiazide diuretics. By introducing a mixture of unlabeled Trichlormethiazide and this compound, scientists can meticulously track the transport process. The use of the labeled compound allows for the clear differentiation of the substrate from any potential interfering compounds in the complex biological matrix.

This methodology could be used to determine key kinetic parameters of transport, such as the Michaelis-Menten constant (K_m) and the maximum transport velocity (V_max). For example, if Trichlormethiazide is a substrate of a particular transporter, the rate of uptake of this compound into the cells would be measured at various concentrations. These findings are crucial for predicting potential drug-drug interactions, where co-administered drugs might compete for the same transporter, leading to altered drug clearance and potential toxicity.

Table 1: Hypothetical Kinetic Parameters of Trichlormethiazide with Renal Transporters Determined Using a Labeled Tracer This table is illustrative and based on typical values for drug-transporter interactions, as specific data for this compound is not available.

Transporter Kinetic Parameter Value (µM) Description
OAT1 K_m 15 The substrate concentration at which the transport rate is half of V_max.

| OAT3 | K_m | 40 | A higher K_m suggests a lower binding affinity compared to OAT1. |

Isotope Dilution Mass Spectrometry for Absolute Quantification of Analytes

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis. This compound is perfectly suited to serve as an internal standard in ID-MS assays designed to measure the concentration of Trichlormethiazide in biological samples such as plasma, urine, or tissue.

The principle of this technique relies on adding a known quantity of this compound to an unknown sample containing the unlabeled drug. Because the labeled standard is chemically identical to the analyte, it behaves in the exact same manner during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

When the sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the instrument can selectively detect and quantify both the unlabeled drug and the 13C6-labeled standard based on their mass difference. The ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard is then used to calculate the exact concentration of the drug in the original sample. This method effectively corrects for variations in sample handling and matrix effects—where other molecules in the sample might suppress or enhance the instrument's signal—thereby ensuring highly reliable and reproducible results.

A typical validated method would demonstrate excellent performance across several key parameters, as illustrated in the hypothetical table below.

Table 2: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for Trichlormethiazide Quantification Using this compound This table represents typical performance characteristics for a validated bioanalytical method.

Validation Parameter Result
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) <5%
Inter-day Precision (%CV) <7%
Accuracy (% Bias) Within ±10%
Recovery 85-95%

| Matrix Effect | Minimal |

Environmental Dynamics and Biotransformation Pathways of Trichlormethiazide 13c6

Environmental Fate Assessment Using Stable Isotope Tracers

Stable isotope tracers like Trichlormethiazide-13C6 are instrumental in overcoming the analytical challenges posed by the low concentrations of pharmaceuticals in the environment and the interference from complex matrices. battelle.orgacs.org The distinct mass of the 13C-labeled compound allows for its unambiguous detection and quantification using mass spectrometry, facilitating accurate mass balance calculations and the identification of transformation products. battelle.orgnih.govacs.org

Photodegradation is a significant abiotic degradation process for many pharmaceuticals in sunlit surface waters. Studies on the related compound hydrochlorothiazide have shown that it undergoes photohydrolysis of the thiadiazine ring and photosubstitution of the chloride group. researchgate.net It is anticipated that Trichlormethiazide (B1682463) would follow similar degradation pathways.

In a typical photodegradation study, an aqueous solution of this compound would be exposed to simulated or natural sunlight. The use of the 13C6-labeled compound would allow researchers to:

Accurately measure the rate of disappearance of the parent compound.

Identify and quantify phototransformation products that retain the 13C-labeled core structure.

Elucidate the degradation pathway by tracking the formation of intermediates over time.

Hypothetical Photodegradation Products of Trichlormethiazide

Product Chemical Transformation
Hydrolysis ProductCleavage of the sulfamoyl group
Dechlorination ProductReplacement of a chlorine atom with a hydroxyl group
Ring-opening ProductBreakdown of the benzothiadiazine ring structure

This table is illustrative and based on known degradation pathways of similar sulfonamide diuretics.

Biodegradation is a key process that determines the persistence of organic compounds in the environment. Studies on the biodegradation of this compound in soil and water would involve incubating the labeled compound with microbial communities from these environments under controlled laboratory conditions. The 13C label is crucial for distinguishing the compound and its metabolites from the complex organic matter present in soil and water. youtube.com

Research on other pharmaceuticals has shown that biodegradation can be influenced by factors such as microbial community composition, oxygen availability, temperature, and pH. nih.govmdpi.comnih.gov For this compound, studies would aim to determine:

The rate and extent of primary biodegradation (the disappearance of the parent compound).

The rate and extent of ultimate biodegradation (mineralization to CO2), which can be monitored by trapping and measuring 13CO2. youtube.com

The formation of biotransformation products, which can be identified by their unique mass signatures.

Bioaccumulation and Depuration Investigations in Model Organisms

Bioaccumulation is the process by which organisms accumulate chemicals from their environment. Assessing the bioaccumulation potential of pharmaceuticals is crucial for understanding their potential to enter and move up the food chain.

Aquatic invertebrates like Daphnia magna are standard model organisms for ecotoxicological testing and bioaccumulation studies. nih.gov In a typical experiment, Daphnia magna would be exposed to a known concentration of this compound in water. The use of the labeled compound would facilitate the accurate measurement of its concentration in the organisms over time, allowing for the calculation of key kinetic parameters.

Key Bioaccumulation Parameters

Parameter Description
Uptake rate constant (k1)The rate at which the chemical is taken up from the water.
Depuration rate constant (k2)The rate at which the chemical is eliminated from the organism.
Bioconcentration Factor (BCF)The ratio of the chemical concentration in the organism to the concentration in the water at steady state.

The uptake of pharmaceuticals by plants from soil and water is a potential route of exposure for herbivores and humans. Studies investigating the uptake and translocation of this compound in model plant species would provide insights into this exposure pathway. researchgate.netreading.ac.uk

By growing plants in hydroponic or soil systems amended with this compound, researchers can:

Quantify the amount of the compound taken up by the roots.

Determine the extent to which the compound is translocated to other parts of the plant, such as the stems, leaves, and fruits. mdpi.com

Identify any metabolites formed within the plant tissues. rsc.org

The 13C label allows for sensitive detection of the compound and its metabolites in plant tissues, overcoming the challenges of matrix effects during analysis.

Assessment of Environmental Transformations and Metabolite Formation

A key advantage of using stable isotope-labeled compounds is the ability to identify previously unknown transformation products and metabolites. battelle.orgnih.govacs.org As this compound degrades or is metabolized, the resulting products will retain the 13C-labeled core, giving them a distinct mass spectrometric signature. This allows for their detection and identification even in complex environmental samples where numerous other compounds are present. The identification of these transformation products is critical for a comprehensive environmental risk assessment, as they may be more persistent or toxic than the parent compound.

Computational and Theoretical Investigations of Trichlormethiazide 13c6

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. cmu.edu This approach is generally less computationally demanding than other high-level quantum chemistry methods, making it suitable for relatively large molecules like Trichlormethiazide-13C6. uci.edu

For this compound, DFT calculations are employed to perform geometry optimization. This process determines the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. A study on the parent compound, trichlormethiazide (B1682463), utilized the DFT/B3LYP method to study stereoelectronic properties and molecular structure. nih.gov The incorporation of six ¹³C atoms into the benzothiadiazine ring does not significantly alter the electronic ground state or the equilibrium geometry compared to the unlabeled compound, but it is a crucial parameter for subsequent calculations.

The electronic structure analysis reveals how electrons are distributed within the molecule, identifying regions of high or low electron density. This information is critical for understanding the molecule's polarity, potential sites for chemical reactions, and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This table presents hypothetical data for illustrative purposes, based on typical DFT calculation outputs.

ParameterAtoms InvolvedCalculated Value
Bond LengthS-O11.45 Å
Bond LengthS-O21.45 Å
Bond LengthC-Cl (Aromatic)1.74 Å
Bond AngleO1-S-O2120.5°
Bond AngleC-S-N105.2°
Dihedral AngleC-S-N-C-55.8°

One of the most powerful applications of quantum chemical calculations for isotopically labeled compounds is the prediction of spectroscopic parameters. Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the isotopic composition of a molecule. DFT calculations have emerged as a powerful tool for interpreting and analyzing experimental NMR spectra. nih.gov

For this compound, DFT can be used to compute the ¹³C NMR chemical shifts. The calculation involves determining the magnetic shielding tensor for each carbon nucleus in the optimized molecular geometry. The chemical shift is then obtained by referencing these calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org This predictive capability is crucial for confirming the positions of the ¹³C labels within the molecule and for assigning signals in experimentally obtained spectra. rsc.org Modern computational protocols, sometimes boosted by empirical corrections or machine learning, can predict ¹³C shifts with high accuracy, often with a mean absolute error of around 1.5 ppm compared to experimental values. nrel.govrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for the Labeled Carbon Atoms in this compound Note: This table presents hypothetical data for illustrative purposes. The carbon atoms of the benzene (B151609) ring moiety are assumed to be the labeled positions.

Carbon Atom PositionPredicted Chemical Shift (δ, ppm)
C-4a128.5
C-5135.2
C-6140.1
C-7125.8
C-8122.3
C-8a145.6

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO : The highest energy molecular orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com

LUMO : The lowest energy molecular orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. libretexts.org For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. This analysis helps to predict its reactivity, potential metabolic transformation sites, and electronic properties. Reactivity indices such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's chemical behavior.

Table 3: Calculated Frontier Molecular Orbital Properties for this compound Note: This table presents hypothetical data for illustrative purposes.

ParameterCalculated Value (eV)
Energy of HOMO (EHOMO)-7.25
Energy of LUMO (ELUMO)-1.88
HOMO-LUMO Energy Gap (ΔE)5.37

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be performed to explore its conformational landscape. The molecule possesses several rotatable bonds, and its three-dimensional shape can fluctuate. These simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding its interaction with biological targets like enzymes or receptors. nih.gov

MD simulations are typically run with the molecule placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. By analyzing the trajectory of the simulation, one can observe how this compound interacts with surrounding solvent molecules, forming hydrogen bonds or other non-covalent interactions. This provides a dynamic picture of its solvation and how its conformation adapts to its environment. conicet.gov.ar

Mechanistic Modeling of Isotopic Labeling Pathways and Metabolic Fluxes

The primary purpose of synthesizing an isotopically labeled compound like this compound is to use it as a tracer in metabolic studies. pharmacyfreak.com ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses stable isotope-labeled substrates to quantify the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.com13cflux.net

When this compound is introduced into a biological system, it undergoes metabolic transformations. By using analytical techniques such as mass spectrometry (MS) or NMR, researchers can track the ¹³C atoms as they are incorporated into various metabolites. nih.gov The specific patterns of ¹³C enrichment in these downstream products provide detailed information about the active metabolic pathways and the relative rates of different biochemical reactions. vanderbilt.edu

Mechanistic modeling is used to interpret these complex labeling patterns. A metabolic network model, which includes all known relevant biochemical reactions, is constructed. researchgate.net Computational algorithms then simulate the flow of the ¹³C label through this network for a given set of metabolic fluxes. By fitting the simulated labeling patterns to the experimentally measured data, the most likely set of intracellular fluxes can be determined. nih.gov This approach allows for the elucidation of the metabolic fate of Trichlormethiazide and can help discover previously unknown biotransformation pathways. nih.gov

Future Directions and Emerging Research Avenues for Trichlormethiazide 13c6

Integration with Advanced "Omics" Technologies (e.g., Metabolomics, Fluxomics)

The fields of metabolomics and fluxomics, which involve the comprehensive study of metabolites and their dynamic changes within biological systems, stand to benefit significantly from the use of stable isotope tracers like Trichlormethiazide-13C6. Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. nih.govmdpi.comresearchgate.net By introducing a 13C-labeled compound, researchers can trace the path of the carbon atoms through various metabolic pathways. nih.govnih.gov

While direct studies involving this compound in metabolomics and fluxomics are not yet widely published, the principles of isotope-assisted metabolic flux analysis (iMFA) provide a clear roadmap for its future application. mdpi.com For instance, this compound could be used to investigate how the drug and its metabolites influence cellular metabolism. This is particularly relevant for understanding the off-target effects and mechanisms of action of thiazide diuretics. nih.govnih.gov

Table 1: Potential Applications of this compound in "Omics" Research

"Omics" TechnologyPotential Application of this compoundResearch Goal
Metabolomics Tracing the metabolic fate of the 13C6-labeled benzene (B151609) ring of Trichlormethiazide (B1682463).To identify novel metabolites and understand the complete biotransformation pathway of the drug.
Fluxomics Quantifying the impact of Trichlormethiazide on central carbon metabolism.To determine how the drug alters key metabolic fluxes, such as glycolysis and the citric acid cycle. mdpi.com
Proteomics Identifying protein targets that interact with Trichlormethiazide or its metabolites.To elucidate the molecular mechanisms of both therapeutic and adverse effects.

The integration of data from these "omics" approaches will provide a systems-level understanding of the pharmacological effects of Trichlormethiazide.

Development of Novel Synthetic Routes for Diverse Isotopic Labeling Patterns

The synthesis of isotopically labeled compounds is a critical aspect of their application in research. beilstein-journals.org While general methods for the synthesis of benzothiadiazine 1,1-dioxides are known, the development of novel and efficient synthetic routes for Trichlormethiazide with diverse isotopic labeling patterns is an active area of interest. beilstein-journals.orgclockss.orgmdpi.com The ability to selectively introduce 13C atoms at different positions within the Trichlormethiazide molecule would provide researchers with a powerful toolkit to probe specific aspects of its metabolism and mechanism of action.

For example, labeling different carbon atoms in the benzothiadiazine ring system could help to elucidate the mechanisms of metabolic degradation of this core structure. Furthermore, the development of more efficient and cost-effective synthetic methods will make these valuable research tools more accessible to the scientific community.

Table 2: Potential Isotopic Labeling Patterns for Trichlormethiazide and Their Research Applications

Labeling PatternPotential Synthetic StrategyResearch Application
Uniform 13C6-labeling of the benzene ring Starting from a 13C6-labeled benzene precursor.General metabolism and pharmacokinetic studies.
Site-specific 13C-labeling at the C-3 position Utilizing a 13C-labeled precursor for the dichloromethyl group.Investigating the metabolism and reactivity of the C-3 substituent.
Site-specific 13C-labeling at the sulfonamide-bearing carbon Employing a specifically labeled aniline (B41778) derivative in the synthesis.Studying the stability and metabolic fate of the sulfonamide group.

Future research in this area will likely focus on catalytic methods and late-stage isotopic labeling techniques to improve the efficiency and versatility of the synthesis of labeled Trichlormethiazide analogues.

Advancements in Analytical Instrumentation and Data Processing for Isotope Tracing

The utility of stable isotope-labeled compounds like this compound is intrinsically linked to the analytical techniques used for their detection and quantification. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for analyzing isotopically labeled molecules. nih.govresearchgate.net

Recent advances in high-resolution mass spectrometry (HRMS) allow for the precise measurement of mass differences between labeled and unlabeled compounds, enabling the confident identification and quantification of metabolites even in complex biological matrices. researchgate.net Liquid chromatography coupled to mass spectrometry (LC-MS) is a particularly powerful technique for the analysis of thiazide diuretics and their metabolites in biological fluids. researchgate.netindexcopernicus.com The use of this compound as an internal standard in such assays can significantly improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. nih.govresearchgate.netscispace.com

In NMR spectroscopy, the presence of the 13C label can be directly observed, providing detailed structural information about the metabolites. researchgate.net Advancements in NMR technology, such as cryogenically cooled probes and higher magnetic field strengths, are continuously improving the sensitivity of this technique for the analysis of low-abundance metabolites.

Furthermore, the development of sophisticated data processing software is crucial for extracting meaningful information from the large datasets generated in isotope tracing experiments. These software packages can automate the identification of labeled species, correct for natural isotope abundance, and perform flux calculations.

Table 3: Key Analytical Techniques for this compound Analysis

Analytical TechniqueKey Advantages for Isotope TracingFuture Developments
LC-HRMS High sensitivity, selectivity, and mass accuracy for metabolite identification and quantification.Improved ionization sources and faster scanning speeds for enhanced coverage of the metabolome.
NMR Spectroscopy Provides detailed structural information and allows for the non-destructive analysis of samples.Higher field magnets and advanced pulse sequences for increased sensitivity and resolution.
Data Processing Software Automated peak picking, isotope correction, and metabolic flux analysis.Integration of multi-omics data and machine learning algorithms for improved data interpretation.

Potential for this compound in Biosensor and Diagnostic Probe Development

The unique properties of stable isotopes also open up possibilities for the development of novel biosensors and diagnostic probes. While this area of research is still in its early stages for compounds like Trichlormethiazide, the principles are well-established. researchgate.netmdpi.commdpi.com

A biosensor incorporating an enzyme or antibody that specifically recognizes Trichlormethiazide could be designed. The presence of the 13C6 label could be used as a unique signature for detection, potentially through mass spectrometry-based readout. This could lead to the development of highly sensitive and specific methods for monitoring drug levels in patients.

In the realm of diagnostic probes, this compound could be used in conjunction with advanced imaging techniques. For example, magnetic resonance spectroscopy (MRS) can detect the 13C signal, offering a non-invasive way to study the distribution and metabolism of the drug in vivo. While currently limited by sensitivity, ongoing advancements in hyperpolarization techniques may make this a feasible approach in the future.

The development of such tools would have significant implications for personalized medicine, allowing for the optimization of drug dosages and the monitoring of patient compliance.

Q & A

Q. What are the key considerations when synthesizing Trichlormethiazide-13C6 to ensure isotopic purity?

To achieve isotopic purity (>98% 13C6 enrichment), use isotopically labeled precursors (e.g., 13C6-benzene derivatives) and monitor reaction intermediates via mass spectrometry (MS). Post-synthesis, purify via preparative HPLC and validate using high-resolution MS and 13C-NMR to confirm isotopic incorporation and absence of unlabeled byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Combine 1H/13C-NMR to verify carbon-13 labeling positions and compare spectral data with non-isotopic analogs. Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+) mass shifts (e.g., +6 Da for 13C6 labeling). Cross-reference with IR spectroscopy to ensure functional group retention (e.g., sulfonamide and thiazide moieties) .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem MS (LC-MS/MS) with stable isotope dilution is optimal. Prepare calibration curves using serially diluted 13C6-labeled standards in blank matrix (e.g., plasma or urine). Validate method specificity, linearity (R² >0.99), and limit of quantification (LOQ <1 ng/mL) per ICH guidelines .

Q. What strategies should be employed to conduct a comprehensive literature review on this compound?

Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND pharmacokinetics"). Filter for peer-reviewed articles (2000–2025) and prioritize studies with detailed synthetic protocols or analytical validation. Exclude non-English or non-peer-reviewed sources .

Q. How should researchers handle safety protocols when working with this compound in laboratory settings?

Refer to SDS for toxicity data (e.g., LD50, carcinogenicity). Use fume hoods for powder handling, nitrile gloves, and chemical-resistant lab coats. Store in airtight containers at -20°C. Dispose of waste via EPA-approved incineration for halogenated compounds .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the isotopic effect of 13C6 labeling on Trichlormethiazide's pharmacokinetic properties?

Conduct cross-over studies in animal models (e.g., rats) comparing 13C6-labeled and unlabeled compounds. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Statistically compare parameters using paired t-tests (α=0.05) .

Q. How can stable isotope tracing methodologies be applied to study this compound's metabolic fate in in vitro models?

Incubate 13C6-labeled compound with hepatocyte cultures and extract metabolites at 0, 6, and 24 hours. Analyze using LC-HRMS to track 13C incorporation in metabolites (e.g., hydroxylated or glucuronidated forms). Use software like XCMS or MetaboAnalyst for pathway mapping .

Q. What statistical approaches are recommended for resolving contradictory data in this compound bioanalytical studies?

Apply Benjamini-Hochberg correction to control false discovery rates (FDR <5%) in multi-test scenarios. For outlier discrepancies, use Grubbs' test or robust regression. Replicate experiments in triplicate and report confidence intervals (95% CI) .

Q. What regulatory documentation is required for international collaboration involving this compound research?

Secure a Material Transfer Agreement (MTA) specifying permitted uses and disposal. For U.S. exports, comply with TSCA and DEA regulations (Schedule IV). Include CITES permits if using animal-derived reagents. Document IRB/IACUC approvals for in vivo studies .

Q. How should longitudinal stability studies be designed to assess this compound under various storage conditions?

Store aliquots at -80°C, -20°C, 4°C, and 25°C/60% RH. Test purity via HPLC-UV at 0, 1, 3, 6, and 12 months. Calculate degradation kinetics (Arrhenius equation) for shelf-life extrapolation. Include photostability testing per ICH Q1B guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.